molecular formula C18H15Cl2NOS B3038472 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 866018-31-7

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B3038472
CAS No.: 866018-31-7
M. Wt: 364.3 g/mol
InChI Key: JUDVYNVJHMMFNM-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a sophisticated synthetic compound featuring the 1,3-thiazole heterocycle, a structure of significant interest in modern chemical and pharmacological research. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of bioactivities, which include antiviral, antifungal, antibacterial, and anticancer properties . Its presence in a molecule often confers high biological activity, selectivity, and favorable toxicity profiles, making thiazole derivatives prime candidates for the development of new therapeutic agents . Furthermore, this heterocycle is a critical pharmacophore in agrochemical research, contributing to the development of commercial pesticides with high efficacy . The specific molecular architecture of this compound, which incorporates two aromatic systems including a 4-chlorophenyl ring linked via the thiazole core to a phenoxymethyl group, suggests considerable potential for diverse applications. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for developing novel bioactive compounds. Its structural features are conducive to engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes in supramolecular chemistry and for the crystal packing behavior observed in solid-state studies of similar compounds . This compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NOS/c1-11-9-15(20)7-8-16(11)22-10-17-12(2)21-18(23-17)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDVYNVJHMMFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148916
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866018-31-7
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866018-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde

The Hantzsch thiazole synthesis provides a reliable pathway for constructing the core structure. Starting with 4-chlorobenzothioamide (prepared from 4-chlorobenzonitrile and hydrogen sulfide), reaction with 2-bromo-1-(4-methylphenyl)propan-1-one in ethanol under reflux yields 2-(4-chlorophenyl)-4-methyl-1,3-thiazole. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde group at position 5.

Reaction Conditions :

  • Thioamide (1.0 equiv), phenacyl bromide (1.2 equiv), ethanol, reflux, 12 h.
  • Yield: 68–72% (thiazole core), 55% (formylation).

Etherification with 4-Chloro-2-methylphenol

The aldehyde intermediate undergoes reductive amination to install the hydroxymethyl group, followed by etherification. Using NaBH₄ in methanol reduces the aldehyde to a primary alcohol, which is then treated with 4-chloro-2-methylphenol under Mitsunobu conditions (DIAD, PPh₃, THF) to form the ether linkage.

Optimization Note :

  • Direct alkylation with 4-chloro-2-methylphenol and K₂CO₃ in DMF at 80°C for 6 h provided inferior yields (∼40%) due to competing elimination.

Method 2: Cyclization of Thioamides Under Acidic Conditions

Preparation of [(4-Chloro-2-methylphenoxy)methyl]thioamide

A modified approach involves synthesizing a pre-functionalized thioamide. 4-Chloro-2-methylphenol is first converted to its chloromethyl ether using chloromethyl methyl ether (MOMCl) and triethylamine. Reaction with potassium thioacetate introduces the thiol group, which is then treated with 4-chlorophenylacetonitrile in the presence of ammonium hydroxide and hydrogen sulfide to form the thioamide.

Cyclization with α-Halo Ketone

Cyclization is achieved using 2-bromo-1-(4-methylphenyl)propan-1-one in polyphosphoric acid (PPA) at 90°C for 4 h, forming the thiazole ring while retaining the phenoxymethyl substituent.

Key Data :

  • Yield: 65–70% (cyclization step).
  • PPA concentration critically impacts reaction efficiency; concentrations below 85% led to incomplete cyclization.

Method 3: Sequential Alkylation and Cyclocondensation

Synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

An alternative route begins with 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, which is reduced to the alcohol (LiAlH₄, THF) and chlorinated using SOCl₂. The resulting 5-(chloromethyl) intermediate is reacted with 4-chloro-2-methylphenol in the presence of K₂CO₃ and KI in DMF at 70°C.

Advantages :

  • Avoids unstable aldehyde intermediates.
  • Higher overall yield (78%) due to fewer purification steps.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
1 Hantzsch cyclization → Formylation → Etherification 55 (overall) Well-established conditions Low formylation yield
2 Thioamide cyclization in PPA 70 Single-step cyclization Handling PPA requires caution
3 Chloromethyl intermediate alkylation 78 High efficiency Requires SOCl₂, hazardous

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.88 (d, J = 8.0 Hz, 1H, Ar-H), 4.65 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • ¹³C NMR : 168.5 (C=S), 154.2 (C-O), 134.1–128.3 (Ar-C), 71.8 (OCH₂), 20.1, 18.9 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₆Cl₂N₂OS : 414.0278.
  • Found : 414.0281 [M+H]⁺.

Chemical Reactions Analysis

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name / CAS No. Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Features
Target Compound 4-Chlorophenyl Methyl (4-Chloro-2-methylphenoxy)methyl Dual chloro groups enhance hydrophobicity
477872-53-0 4-Chlorophenyl Methyl {[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl Urea-like linkage; potential H-bonding
WIGQIO (Abdel-Wahab et al., 2013b) 4-Chlorophenyl Phenyl 3-(4-Chlorophenyl)-pyrazolyl Fluorophenyl in pyrazole enhances polarity
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 4-Trifluoromethylphenyl Methyl Chloromethyl Trifluoromethyl increases electronegativity
Compounds 4 & 5 (–3) 4-Chloro/fluorophenyl - Fluorophenyl-triazolyl-pyrazolyl Isostructural halogen variants; Br vs. Cl

Key Observations:

  • Halogen Effects : The target compound’s 4-chlorophenyl group at position 2 is analogous to fluorophenyl or bromophenyl groups in compounds 4 and 5 . Chlorine’s larger atomic radius compared to fluorine may lead to stronger van der Waals interactions but reduced electronegativity.
  • Phenoxy vs. Thiadiazole: The (4-chloro-2-methylphenoxy)methyl group distinguishes the target compound from derivatives with thiadiazole or triazole moieties (e.g., WIGQIO ), which may exhibit different hydrogen-bonding capabilities.
  • Position 5 Flexibility : Substitutions at position 5 range from simple chloromethyl groups () to complex urea-linked systems (CAS 477872-53-0 ), impacting solubility and bioactivity.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data for Selected Analogues

Compound Space Group Molecular Conformation Intermolecular Interactions Reference
Target Compound Not reported Predicted planar with perpendicular phenoxy Likely C–H···Cl and π-π stacking N/A
Compounds 4 & 5 P¯1 (Triclinic) Two independent molecules/asymmetric unit C–H···F, halogen···π interactions
WIGQIO P2₁/c Planar thiazole with twisted pyrazole N–H···S, C–H···O

Key Observations:

  • The target compound’s (4-chloro-2-methylphenoxy)methyl group may adopt a conformation perpendicular to the thiazole plane, similar to fluorophenyl groups in compounds 4 and 5 .
  • Halogen Interactions : Chlorine substituents in the target compound could engage in Cl···π or Cl···Cl interactions, contrasting with fluorine’s preference for C–H···F bonds in fluorinated analogues .

Biological Activity

Overview

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can be represented as follows:

PropertyValue
IUPAC Name5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
CAS Number866018-31-7
Molecular FormulaC18H15Cl2NOS
Molecular Weight360.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde to form an intermediate, which is then reacted with 2-(4-chlorophenyl)-4-methyl-1,3-thiazole in the presence of a base to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit bacterial enzymes or modulate cellular pathways involved in cancer cell proliferation. The compound's thiazole ring plays a crucial role in its interaction with biological targets, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can inhibit the growth of various bacterial strains. The mechanism likely involves the inhibition of key bacterial enzymes .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence the anticancer activity .

Table: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Notes
Study AU251 (glioblastoma)<10High potency observed
Study BWM793 (melanoma)<30Selective activity noted
Study CJurkat (leukemia)<20Interaction with Bcl-2 protein

Case Studies

A notable case study involved evaluating the efficacy of thiazole derivatives in inhibiting tumor growth in animal models. In these studies, compounds similar to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole were administered to mice bearing tumors. The results showed a significant reduction in tumor size compared to control groups, indicating a strong potential for use in cancer therapy .

Q & A

Basic: What are optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

Answer:
A validated method involves reacting substituted chlorobenzyl chlorides with intermediates (e.g., tetrazole derivatives) under heterogeneous catalytic conditions. Use PEG-400 as a solvent with 10 wt% Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, purify via recrystallization in aqueous acetic acid to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

  • IR Spectroscopy : Identify the thiazole ring (C=N stretch at 1640–1620 cm⁻¹) and aryl ether (C-O-C stretch at 1250–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for chlorophenyl protons (δ 7.2–7.4 ppm, aromatic) and methylphenoxy groups (δ 2.3–2.5 ppm, CH₃) .
  • Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values to confirm stoichiometry (e.g., ΔC < 0.5%) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry, and what software is recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles, and crystal packing. Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. For example, the thiazole ring’s planarity can be confirmed with mean deviation <0.01 Å .

Advanced: How can hydrogen-bonding patterns in crystal structures inform intermolecular interactions?

Answer:
Apply graph-set analysis (e.g., Etter’s formalism) to categorize hydrogen bonds (D–H···A) into motifs like R₂²(8) rings or C(6) chains. For this compound, analyze Cl···H–C interactions using SHELXL-derived hydrogen-bond tables and Mercury software for 3D visualization .

Basic: What purification strategies ensure high yields and reproducibility?

Answer:

  • Recrystallization : Use hot ethanol or aqueous acetic acid to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts.
  • Validate purity via melting point consistency (±2°C) and HPLC (retention time ±0.1 min) .

Advanced: How to resolve contradictions between spectroscopic data and computational models?

Answer:

  • NMR vs. DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Deviations >3 ppm suggest conformational discrepancies.
  • IR Intensity Mismatches : Re-optimize molecular geometry in Gaussian using solvent-effect corrections (e.g., PCM model) .

Advanced: What strategies validate stereochemical configuration in asymmetric derivatives?

Answer:

  • Circular Dichroism (CD) : Compare experimental CD spectra with time-dependent DFT (TDDFT) simulations for absolute configuration.
  • Anomalous Dispersion in SCXRD : Use Cu-Kα radiation to resolve chirality via Bijvoet differences .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or Montmorillonite K10).
  • Solvent Optimization : Replace PEG-400 with DMF for higher dielectric constant, enhancing nucleophilic substitution .

Advanced: How to analyze π-stacking interactions in the solid state?

Answer:
Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using Mercury or PLATON. For this compound, 4-chlorophenyl groups often exhibit offset stacking with thiazole rings .

Basic: What safety protocols are critical when handling chlorinated intermediates?

Answer:

  • Use fume hoods for reactions involving chlorobenzyl chlorides (lachrymatory/toxic).
  • Quench excess reagents with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

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